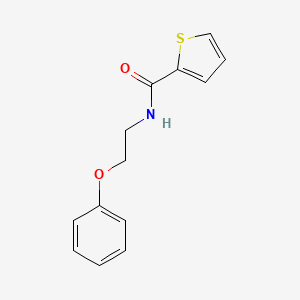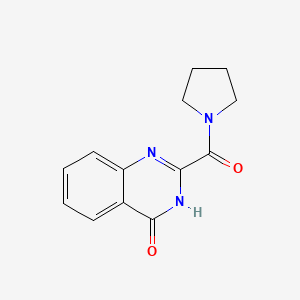![molecular formula C13H20N2O B6113768 N-[3-(dimethylamino)propyl]-2-methylbenzamide CAS No. 64479-85-2](/img/structure/B6113768.png)
N-[3-(dimethylamino)propyl]-2-methylbenzamide
説明
N-[3-(dimethylamino)propyl]-2-methylbenzamide is an organic compound that belongs to the class of amides. It is known for its versatile applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a benzamide structure. This unique arrangement imparts specific chemical and physical properties to the compound, making it valuable for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to remove any impurities and obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-[3-(dimethylamino)propyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced amide derivatives or amines.
Substitution: Substituted benzamide derivatives with different functional groups replacing the dimethylamino group.
科学的研究の応用
N-[3-(dimethylamino)propyl]-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Industry: The compound is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of N-[3-(dimethylamino)propyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzamide moiety can interact with hydrophobic pockets within proteins, further stabilizing the compound-protein complex. These interactions can influence various biochemical pathways and cellular processes, making the compound useful for studying molecular mechanisms and developing new drugs.
類似化合物との比較
Similar Compounds
N-[3-(dimethylamino)propyl]methacrylamide: Similar in structure but contains a methacrylamide group instead of a benzamide group.
N,N-dimethyl-3-aminopropylamine: Lacks the benzamide moiety and is used as a precursor in the synthesis of other compounds.
N,N,N’-trimethyl-1,3-propanediamine: Contains an additional amine group and is used in different chemical applications.
Uniqueness
N-[3-(dimethylamino)propyl]-2-methylbenzamide is unique due to the presence of both the dimethylamino group and the benzamide moiety, which confer specific chemical reactivity and biological activity. This combination of functional groups allows the compound to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
特性
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11-7-4-5-8-12(11)13(16)14-9-6-10-15(2)3/h4-5,7-8H,6,9-10H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTHTRQFRNFCQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601253264 | |
| Record name | N-[3-(Dimethylamino)propyl]-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601253264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64479-85-2 | |
| Record name | N-[3-(Dimethylamino)propyl]-2-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64479-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(Dimethylamino)propyl]-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601253264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ETHYL 4-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZOATE](/img/structure/B6113689.png)
![7-(cyclobutylmethyl)-2-[3-(4-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6113691.png)


![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B6113700.png)
![N-(tert-butyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6113721.png)
![3-methyl-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6113723.png)
![2-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]-5-methoxyphenol](/img/structure/B6113724.png)
![2-[1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinyl]ethanol](/img/structure/B6113732.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-5-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B6113738.png)
![N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide](/img/structure/B6113746.png)
![3-amino-6-ethyl-N-(2-(trifluoromethoxy)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B6113747.png)
![1-(2,4-Dichlorophenyl)-3-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6113772.png)
![Methyl (5-hydroxy-2-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B6113779.png)
